molecular formula C11H17NO2 B2394080 1-Cyclohexylpiperidine-2,4-dione CAS No. 91340-30-6

1-Cyclohexylpiperidine-2,4-dione

Cat. No. B2394080
Key on ui cas rn: 91340-30-6
M. Wt: 195.262
InChI Key: IDYUUXVXLWJHQD-UHFFFAOYSA-N
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Patent
US07618966B2

Procedure details

1-Cyclohexyl-2,4-dioxo-piperidine-3-carboxylic acid ethyl ester (3.1 g, 11.6 mmol) was heated with water (0.25 ml, 13.9 mmol) in nitromethane (30 ml) at 95° C. for 1 hour. The solution was concentrated to give an off-white solid weighing 2.3 g (93%). A sample was recrystallised from toluene.
Name
1-Cyclohexyl-2,4-dioxo-piperidine-3-carboxylic acid ethyl ester
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([CH:6]1[C:11](=[O:12])[CH2:10][CH2:9][N:8]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:7]1=[O:19])=O)C.O>[N+](C)([O-])=O>[CH:13]1([N:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:6][C:7]2=[O:19])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
1-Cyclohexyl-2,4-dioxo-piperidine-3-carboxylic acid ethyl ester
Quantity
3.1 g
Type
reactant
Smiles
C(C)OC(=O)C1C(N(CCC1=O)C1CCCCC1)=O
Name
Quantity
0.25 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
CUSTOM
Type
CUSTOM
Details
A sample was recrystallised from toluene

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N1C(CC(CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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